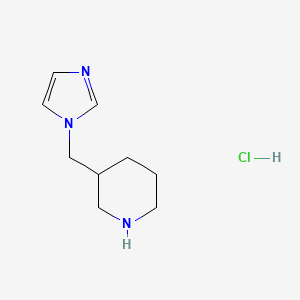

3-Imidazol-1-ylmethyl-piperidine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name designated as 3-(imidazol-1-ylmethyl)piperidine;hydrochloride. This nomenclature reflects the attachment of an imidazol-1-ylmethyl substituent at the 3-position of the piperidine ring, with the hydrochloride indicating the protonated salt form. The compound is registered under Chemical Abstracts Service number 1185293-78-0, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 3-((1H-Imidazol-1-yl)methyl)piperidine hydrochloride and 3-(imidazol-1-ylmethyl)piperidine hydrochloride, all referring to the same molecular entity.

The molecular formula for the hydrochloride salt is established as C9H16ClN3, corresponding to a molecular weight of 201.70 grams per mole. The International Chemical Identifier string is InChI=1S/C9H15N3.ClH/c1-2-9(6-10-3-1)7-12-5-4-11-8-12;/h4-5,8-10H,1-3,6-7H2;1H, providing a standardized representation of the molecular structure and connectivity. The Simplified Molecular Input Line Entry System representation is recorded as C1CC(CNC1)CN2C=CN=C2.Cl, offering a linear notation suitable for computational applications. The compound was first catalogued in chemical databases on March 29, 2010, with the most recent structural modifications documented on May 24, 2025.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the flexibility of both the piperidine ring and the methylene linker connecting to the imidazole moiety. Computational studies using density functional theory methods have revealed that the piperidine ring preferentially adopts a chair conformation, consistent with typical saturated six-membered ring systems. The nitrogen atom in the piperidine ring demonstrates varying hybridization states depending on the overall molecular conformation, with the lone pair orientation significantly influencing the three-dimensional structure.

Conformational analysis indicates that the compound can exist in multiple energetically accessible conformations, with the relative stability influenced by intramolecular interactions and steric factors. The methylene bridge connecting the piperidine and imidazole rings introduces rotational freedom, allowing for various spatial orientations of the imidazole moiety relative to the piperidine framework. Theoretical calculations suggest that the most stable conformations minimize steric clashes between the imidazole ring and the piperidine substituents while optimizing favorable electronic interactions.

The imidazole ring maintains its planar geometry throughout conformational changes, with the nitrogen atoms at positions 1 and 3 exhibiting distinct electronic environments. The nitrogen at position 1, which forms the covalent bond to the methylene carbon, demonstrates reduced basicity compared to the nitrogen at position 3. Solvent effects significantly influence the preferred conformations, with polar solvents stabilizing conformations that maximize hydrogen bonding opportunities with the imidazole nitrogen atoms.

Crystallographic Studies and Solid-State Arrangement

Crystallographic investigations of this compound and related compounds have provided detailed insights into solid-state molecular arrangements and intermolecular interactions. Single-crystal X-ray diffraction studies reveal that the compound crystallizes in specific space groups with well-defined unit cell parameters. The crystal structure demonstrates systematic hydrogen bonding networks involving the protonated piperidine nitrogen, the chloride anion, and the imidazole nitrogen atoms.

The solid-state structure exhibits extensive hydrogen bonding networks that contribute to crystal stability and packing efficiency. The chloride anions participate in multiple hydrogen bonds with the protonated piperidine nitrogen and adjacent imidazole moieties, creating three-dimensional networks that stabilize the crystal lattice. Intermolecular distances and angles within these hydrogen bonding networks fall within typical ranges for such interactions, indicating optimal packing arrangements.

The molecular packing demonstrates systematic arrangements where molecules align to maximize favorable electrostatic interactions while minimizing unfavorable steric contacts. The imidazole rings participate in π-π stacking interactions with neighboring molecules, contributing additional stabilization to the crystal structure. These aromatic interactions typically occur at distances of approximately 3.5 to 4.0 Angstroms, consistent with optimal π-π stacking geometries.

Comparative Structural Analysis with Piperidine-Imidazole Hybrid Derivatives

Comparative structural analysis reveals significant insights when examining this compound alongside related piperidine-imidazole hybrid compounds. The 4-substituted analogue, 4-((1H-Imidazol-1-yl)methyl)piperidine, demonstrates similar overall molecular architecture but exhibits distinct conformational preferences due to the altered substitution pattern. The 4-position substitution provides different steric environments and affects the relative orientations of the imidazole and piperidine components.

| Compound | Molecular Formula | Molecular Weight | Substitution Position | Key Structural Features |

|---|---|---|---|---|

| 3-Imidazol-1-ylmethyl-piperidine HCl | C9H16ClN3 | 201.70 g/mol | Position 3 | Chair conformation, axial/equatorial preferences |

| 4-Imidazol-1-ylmethyl-piperidine | C9H15N3 | 165.24 g/mol | Position 4 | Enhanced conformational flexibility |

| 3-Imidazol-2-yl-piperidine | C8H13N3 | 151.21 g/mol | Direct attachment | Reduced rotational freedom |

The dihydrochloride salt form exhibits modified structural characteristics compared to the monohydrochloride, with additional protonation affecting both the electronic distribution and intermolecular interactions. The molecular formula for the dihydrochloride variant is C9H17Cl2N3, reflecting the presence of two chloride counterions and corresponding to enhanced water solubility. This protonation pattern significantly influences the solid-state packing arrangements and hydrogen bonding networks.

Structural comparisons with sulfonamide derivatives of the 3-(imidazol-1-ylmethyl)piperidine framework reveal how additional functional groups modify the overall molecular geometry and conformational preferences. These derivatives maintain the core piperidine-imidazole architecture while introducing additional sites for intermolecular interactions. The sulfonamide group provides both hydrogen bond donor and acceptor capabilities, creating opportunities for extended hydrogen bonding networks in crystalline phases.

Properties

IUPAC Name |

3-(imidazol-1-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-2-9(6-10-3-1)7-12-5-4-11-8-12;/h4-5,8-10H,1-3,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBFZNYASAXATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 3-(Halomethyl)-piperidine Intermediate

A common approach involves halogenation at the 3-position of piperidine derivatives to create a reactive intermediate:

- Starting from 3-hydroxymethylpiperidine or 3-piperidinemethanol, halogenation is performed using phosphorus trihalides (e.g., phosphorus trichloride) or thionyl chloride to replace the hydroxyl group with a halogen (Cl, Br).

- Solvents such as ethanol or dichloromethane are used under reflux conditions.

- Reaction temperature is typically maintained between 50–100°C.

- The resulting 3-(halomethyl)piperidine is isolated and purified for the next step.

Step 2: Nucleophilic Substitution with Imidazole

- The halomethyl intermediate is reacted with imidazole under basic conditions to substitute the halogen with the imidazol-1-ylmethyl group.

- Bases such as potassium carbonate or triethylamine are used to deprotonate imidazole, enhancing nucleophilicity.

- Solvents like dimethyl sulfoxide (DMSO), acetonitrile, or ethanol facilitate the reaction.

- Typical reaction temperatures range from room temperature to 80°C.

- The reaction proceeds via an SN2 mechanism, favoring primary halides for efficient substitution.

Step 3: Formation of Hydrochloride Salt

- The free base of 3-imidazol-1-ylmethyl-piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

- This step enhances the compound’s solubility and stability, facilitating isolation as a crystalline solid.

Alternative Synthetic Method: Reductive Amination Route

An alternative approach involves reductive amination, especially when starting from 3-piperidone derivatives:

- Step 1: React 3-piperidone hydrochloride with imidazole-1-carboxaldehyde or formaldehyde derivatives to form an imine intermediate.

- Step 2: Reduce the imine using reducing agents such as sodium borohydride or sodium cyanoborohydride under controlled temperature (<30°C) to yield 3-imidazol-1-ylmethyl-piperidine.

- Step 3: Acidify the reaction mixture to form the hydrochloride salt.

This method benefits from mild conditions and high selectivity, avoiding halogenated intermediates.

Industrial Scale Considerations

- Batch or continuous flow processes are employed depending on scale and desired throughput.

- Parameters such as solvent choice, temperature, and catalyst concentration are optimized to maximize yield and purity while minimizing waste.

- Purification typically involves crystallization of the hydrochloride salt from ethanol or ethyl acetate mixtures.

- Analytical techniques such as NMR, HPLC, and mass spectrometry confirm product identity and purity.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation of piperidine | Phosphorus trichloride or thionyl chloride | Ethanol, DCM | 50–100 | 80–90 | Primary halide intermediate |

| Nucleophilic substitution | Imidazole, K2CO3 or Et3N | DMSO, acetonitrile, ethanol | 25–80 | 75–85 | SN2 reaction mechanism |

| Reductive amination (alt.) | 3-piperidone, imidazole aldehyde, NaBH4 or NaCNBH3 | Methanol, ethanol | 0–30 | 80–90 | Mild conditions, high selectivity |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Ethanol, ethyl acetate | Room temperature | >95 | Crystallization for purification |

Research Findings and Advantages

- The halogenation followed by nucleophilic substitution route is well-established, offering good yields and straightforward purification.

- Reductive amination provides a greener alternative with fewer steps and avoids halogenated waste.

- The hydrochloride salt form improves handling and pharmaceutical applicability.

- Optimization of solvent systems and temperature control reduces side reactions and improves regioselectivity.

- The methods are scalable and adaptable to industrial production with minimal environmental impact.

Analytical Characterization

- NMR Spectroscopy: Confirms substitution at the 3-position of piperidine and presence of imidazole ring protons.

- Mass Spectrometry: Verifies molecular ion consistent with C10H15N4·HCl.

- HPLC: Ensures purity >95% after crystallization.

- Melting Point: Hydrochloride salt typically exhibits a sharp melting point indicative of purity.

Chemical Reactions Analysis

Types of Reactions

3-Imidazol-1-ylmethyl-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of imidazole N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted imidazole or piperidine derivatives.

Scientific Research Applications

Pharmaceutical Intermediate

This compound is utilized in the synthesis of various pharmaceutical agents due to its structural versatility. It serves as an intermediate in the development of bioactive molecules, particularly in the synthesis of new drugs targeting specific biological pathways.

Antimicrobial Activity

Research indicates that 3-Imidazol-1-ylmethyl-piperidine hydrochloride exhibits antimicrobial properties. Studies have shown its effectiveness against various pathogens, suggesting potential use in developing new antimicrobial agents.

Neurological Applications

The compound has been studied for its interaction with neurotransmitter systems, particularly serotonin receptors. Preliminary studies suggest that it may influence mood and behavior, positioning it as a candidate for treating mood disorders and anxiety . Its potential as an analgesic for conditions like migraine has also been noted, given its action on serotonin pathways .

Anticancer Properties

Recent studies have explored the synthesis of imidazolylmethylpiperidine derivatives as aromatase inhibitors for treating hormone receptor-positive breast cancer. These derivatives demonstrated IC50 values comparable to established treatments like letrozole, highlighting their potential in cancer therapy .

Coordination Chemistry

The imidazole moiety allows for coordination with metal ions, which may lead to diverse reaction pathways. This property is particularly useful in designing new catalysts or materials for chemical reactions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Imidazol-1-ylmethyl-piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs Identified in Literature

The primary structural analogs identified are piperidine-imidazole derivatives and related hydrochlorides. Key compounds include:

2-[2-(1H-Imidazol-1-yl)ethyl]piperidine Dihydrochloride

- Molecular Formula : C₁₀H₁₉Cl₂N₃

- Molecular Weight : 252.18 g/mol

- Structural Features :

- Piperidine substituted at the 2-position with an ethyl-linked imidazole.

- Dihydrochloride salt (two HCl molecules).

- Key Differences: Substituent Position: 2-position vs. 3-position on piperidine. Linker Chain: Ethyl (C₂) vs. methyl (C₁). Salt Form: Dihydrochloride vs. monohydrochloride.

- Additional HCl may enhance aqueous solubility but could affect stability under basic conditions .

1-Ethyl-3-methylimidazolium Chloride

- Molecular Formula : C₆H₁₁ClN₂

- Molecular Weight : 146.62 g/mol

- Structural Features :

- Imidazolium-based ionic liquid with ethyl and methyl substituents.

- Lacks a piperidine backbone.

- Key Differences :

- Core Structure : Imidazolium cation vs. piperidine-imidazole hybrid.

- Application : Primarily used as a solvent or catalyst in green chemistry.

- Implications :

Physicochemical Properties and Functional Implications

A comparative analysis of key properties is summarized below:

| Property | 3-Imidazol-1-ylmethyl-piperidine HCl | 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine Dihydrochloride | 1-Ethyl-3-methylimidazolium Chloride |

|---|---|---|---|

| Molecular Weight | 201.7 g/mol | 252.18 g/mol | 146.62 g/mol |

| Hydrochloride Form | Monohydrochloride | Dihydrochloride | Chloride (ionic liquid) |

| Linker Chain | Methyl (C₁) | Ethyl (C₂) | N/A |

| Solubility | Likely moderate in water | Higher due to dihydrochloride | Highly soluble in polar solvents |

| Applications | Pharmaceutical candidate | Potential drug intermediate | Solvent, catalyst |

- Solubility: The dihydrochloride analog’s additional HCl may improve aqueous solubility compared to the monohydrochloride form, critical for oral bioavailability .

- Stability : Hydrochlorides are generally stable under acidic conditions but may degrade in basic environments. Ionic liquids like 1-ethyl-3-methylimidazolium chloride exhibit superior thermal stability .

Pharmacological and Industrial Relevance

- However, direct pharmacological data are unavailable in the provided evidence.

- Ethyl-linked Dihydrochloride : The extended alkyl chain could enhance lipid membrane permeability, making it suitable for central nervous system targets .

Biological Activity

3-Imidazol-1-ylmethyl-piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an imidazole moiety, which is known for its ability to interact with various biological targets. This structural configuration allows it to function as a ligand for several receptors, particularly in the central nervous system.

Target Receptors

This compound primarily acts on:

- 5-Hydroxytryptamine (5-HT) Receptors : It exhibits antagonistic activity on neuronal 5-HT receptors, which are implicated in mood regulation and pain pathways .

- Aromatase Enzyme : This compound has been characterized as an aromatase inhibitor, which is crucial in the treatment of hormone-sensitive cancers such as breast cancer .

Anticancer Activity

Research indicates that derivatives of 3-imidazol-1-ylmethyl-piperidine exhibit notable anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines, including:

| Compound | Cell Line | CC50 (µM) | Reference |

|---|---|---|---|

| 3g | HT29 (Colorectal) | 58.4 | |

| 3g | MCF7 (Breast Cancer) | 45.0 | |

| 3g | A549 (Lung Cancer) | 62.0 |

The selectivity index (SI) for these compounds indicates a favorable therapeutic window, suggesting lower toxicity to normal cells compared to cancerous cells.

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmitter systems, particularly:

- Serotonergic System : Its antagonistic action on 5-HT receptors suggests potential applications in treating migraine and other serotonergic dysfunctions .

- Cognitive Enhancements : Preliminary studies indicate that it may enhance cognitive functions through modulation of neurotransmitter release, although further research is required to confirm these effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability due to its balanced hydrophobic and hydrophilic properties. Studies suggest that it is rapidly absorbed and distributed within the body, with a half-life conducive to maintaining therapeutic levels.

Migraine Treatment

In clinical settings, compounds similar to 3-imidazol-1-ylmethyl-piperidine have been evaluated for their efficacy in migraine management. A notable study found that patients receiving treatment experienced significant reductions in migraine frequency and severity without severe side effects .

Breast Cancer Therapy

As an aromatase inhibitor, this compound has shown promise in preclinical models for breast cancer treatment. In a study involving various aromatase inhibitors, this compound demonstrated competitive inhibition against estrogen production, leading to reduced tumor growth in hormone-dependent models .

Q & A

Basic: What are the common synthetic routes for 3-Imidazol-1-ylmethyl-piperidine hydrochloride, and what intermediates are critical for its preparation?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions between imidazole derivatives and piperidine scaffolds. For example, alkylation of imidazole with a piperidine-containing electrophile (e.g., chloromethyl-piperidine) under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Key intermediates include halogenated piperidine precursors (e.g., 3-chloromethyl-piperidine) and protected imidazole derivatives to avoid side reactions. Reaction optimization often requires controlled pH and temperature to minimize byproducts like N-alkylated impurities .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the structure by verifying imidazole and piperidine ring integration and substitution patterns.

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- HPLC/UPLC: Quantifies purity and detects impurities (e.g., unreacted intermediates or degradation products). Use reversed-phase C18 columns with acetonitrile/water gradients and UV detection at 210–260 nm.

- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How can computational chemistry guide the optimization of reaction conditions for this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and energetics for key steps like imidazole-piperidine coupling. Machine learning models trained on reaction databases (e.g., Reaxys) can suggest optimal solvents, catalysts, and temperatures. For example, ICReDD’s integrated computational-experimental workflow uses reaction path searches to narrow experimental parameters, reducing trial-and-error iterations . Molecular dynamics simulations further assess solvation effects on reaction efficiency .

Advanced: What strategies address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Real-time monitoring (e.g., in situ FTIR) identifies deviations in reagent concentrations or mixing efficiency.

- Design of Experiments (DoE): Multivariate analysis (e.g., response surface methodology) isolates critical factors (e.g., temperature, stoichiometry).

- Impurity Profiling: LC-MS/MS tracks side products (e.g., di-alkylated species) that arise from kinetic vs. thermodynamic control at larger scales. Reference standards for common impurities (e.g., brominated byproducts) aid quantification .

Basic: How should researchers handle stability issues during storage and handling?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture uptake.

- Handling: Use gloveboxes for moisture-sensitive steps. Conduct stability studies under accelerated conditions (40°C/75% RH) to determine degradation pathways (e.g., HCl loss or imidazole ring oxidation) .

Advanced: What mechanistic insights explain regioselectivity challenges in imidazole functionalization?

Methodological Answer:

Regioselectivity in imidazole alkylation is influenced by:

- Electronic Effects: N-1 vs. N-3 alkylation depends on the electrophile’s hardness/softness. Hard electrophiles (e.g., methyl iodide) favor N-3 due to higher electron density.

- Steric Effects: Bulky substituents on piperidine or imidazole direct alkylation to less hindered positions.

- Catalysis: Transition metal catalysts (e.g., CuI) modulate selectivity via coordination to specific nitrogen atoms. Computational models (e.g., Fukui indices) predict reactive sites .

Advanced: How can researchers reconcile conflicting biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Meta-Analysis: Pool data from multiple assays (e.g., enzyme inhibition vs. cell-based assays) to distinguish assay-specific artifacts.

- Molecular Docking: Compare binding poses in target proteins (e.g., kinases) to identify steric/electronic mismatches.

- Counterion Effects: Assess whether hydrochloride salt formation alters solubility or bioavailability, impacting apparent potency. Cross-validate with free base analogues .

Basic: What are the best practices for impurity profiling in compliance with ICH guidelines?

Methodological Answer:

- Identification: Use high-resolution LC-MS with orthogonal detection (e.g., charged aerosol detection) to isolate impurities. Compare retention times and spectra against spiked reference standards (e.g., EP/BP impurity markers) .

- Quantification: Apply threshold limits (e.g., ICH Q3A/B) using calibrated impurity standards.

- Forced Degradation Studies: Expose the compound to heat, light, and acidic/basic conditions to predict stability-related impurities .

Advanced: What role do counterions (e.g., HCl) play in modulating the compound’s physicochemical properties?

Methodological Answer:

- Solubility: The hydrochloride salt enhances aqueous solubility via protonation of the piperidine nitrogen, increasing polarity.

- Crystallinity: Counterions influence crystal packing, affecting melting points and hygroscopicity. X-ray powder diffraction (XRPD) screens polymorphs for optimal stability.

- Bioavailability: Salt forms alter dissolution rates and membrane permeability. Compare pharmacokinetic profiles of free base vs. hydrochloride salt in preclinical models .

Advanced: How can AI-driven retrosynthesis tools improve route design for novel derivatives?

Methodological Answer:

AI platforms (e.g., Template_relevance models) prioritize synthetic routes by scoring precursor availability, step count, and yield. For example:

- One-Step Routes: Direct coupling of pre-functionalized imidazole and piperidine modules.

- Multi-Step Routes: Sequential protection/deprotection (e.g., Boc groups) to avoid side reactions.

- Validation: Cross-check AI predictions with literature precedents (e.g., Reaxys entries for analogous compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.